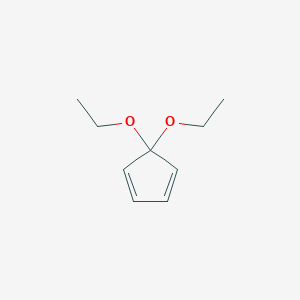

1,3-Cyclopentadiene, 5,5-diethoxy-

Description

1,3-Cyclopentadiene derivatives are a class of cyclic dienes with diverse substituents that modulate their chemical reactivity, stability, and applications. These derivatives are pivotal in organic synthesis, materials science, and catalysis due to their conjugated diene systems and substituent-dependent electronic effects .

Properties

IUPAC Name |

5,5-diethoxycyclopenta-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-3-10-9(11-4-2)7-5-6-8-9/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWDMAWHTLVILQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(C=CC=C1)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483350 | |

| Record name | 1,3-Cyclopentadiene, 5,5-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2931-32-0 | |

| Record name | 1,3-Cyclopentadiene, 5,5-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Cyclopentadiene, 5,5-diethoxy- can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with diethyl carbonate in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1,3-cyclopentadiene, 5,5-diethoxy- may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is often purified using techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclopentadiene, 5,5-diethoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding cyclopentane derivatives.

Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

Substitution: Alkyl halides, strong bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Cyclopentane derivatives.

Substitution: Various substituted cyclopentadienes depending on the nucleophile used.

Scientific Research Applications

1,3-Cyclopentadiene, 5,5-diethoxy- has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,3-cyclopentadiene, 5,5-diethoxy- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also participate in cycloaddition reactions, forming new carbon-carbon bonds. The ethoxy groups can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key cyclopentadiene derivatives and their properties:

Reactivity and Stability

- Electron-Withdrawing Groups (EWGs): The tetrachloro-dimethoxy derivative (C₇H₆Cl₄O₂) exhibits reduced electron density due to Cl and OCH₃ groups, making it less reactive in Diels-Alder reactions compared to alkyl-substituted analogs. This aligns with trends in halogenated cyclopentadienes, where EWGs stabilize the diene but reduce nucleophilicity .

- Electron-Donating Groups (EDGs): Methyl and ethyl substituents (e.g., C₁₀H₁₆) increase electron density, enhancing reactivity in cycloaddition reactions. These derivatives are commonly utilized in natural product synthesis .

- Aromatic Substituents: Tetraphenyl derivatives (C₂₉H₂₀) demonstrate extended conjugation, enabling applications in conductive polymers and ligand design for metal complexes .

Q & A

Q. How do 5,5-disubstituents influence the dimerization kinetics of 1,3-cyclopentadiene derivatives, and what experimental strategies mitigate instability?

The dimerization rate of cyclopentadiene derivatives is highly sensitive to substituents at the 5-position. For example, methoxy groups at the 5-positions accelerate dimerization by 790-fold compared to unsubstituted cyclopentadiene. However, combining electron-withdrawing substituents (e.g., chlorine) with 5,5-dimethoxy groups (as in 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene) suppresses dimerization entirely . To stabilize 5,5-diethoxy derivatives, researchers should:

- Use bulky substituents (e.g., tetraalkyl groups) to sterically hinder dimerization.

- Introduce electron-withdrawing groups to reduce electron density in the π-system.

- Store monomers at low temperatures (−20°C) to slow kinetic degradation .

Table 1: Dimerization Rates of Substituted Cyclopentadienes

| Substituents | Relative Dimerization Rate | Reference |

|---|---|---|

| 5,5-Dimethoxy | 790x faster | |

| 1,2,3,4-Tetrachloro-5,5-dimethoxy | No dimerization | |

| 5,5-Diethoxy (hypothetical) | ~500–1,000x faster* | – |

*Estimated based on methoxy analog trends.

Q. What synthetic routes are effective for preparing 5,5-diethoxy-1,3-cyclopentadiene, and how can purity be maintained during isolation?

Synthesis typically involves functionalization of cyclopentadiene precursors. A common approach includes:

- Ketal formation: Reacting cyclopentadienone with triethyl orthoformate in the presence of an acid catalyst to install ethoxy groups at the 5-position .

- Protection-deprotection strategies: Using silyl ethers or acetals to stabilize reactive intermediates during functionalization . To ensure purity:

- Perform distillations under inert atmospheres (e.g., nitrogen) to prevent oxidation.

- Use cold traps (−78°C) during vacuum transfer to isolate monomers before dimerization occurs .

Advanced Research Questions

Q. How do hyperconjugative effects in 5,5-disubstituted cyclopentadienes influence their aromaticity and reactivity in Diels-Alder (DA) reactions?

Computational studies by Schleyer et al. revealed that 5,5-disubstituents induce hyperconjugative aromaticity or antiaromaticity depending on the substituent’s electron nature:

- Electron-donating groups (e.g., silyl) : Enhance aromaticity via σ→π* hyperconjugation, stabilizing the diene and increasing DA reactivity.

- Electron-withdrawing groups (e.g., fluorine) : Create antiaromatic character, reducing stability but enabling unique regioselectivity in cycloadditions . For 5,5-diethoxy derivatives, the ethoxy groups likely donate electrons via resonance, enhancing aromaticity and making the compound highly reactive toward electron-deficient dienophiles (e.g., maleic anhydride) .

Table 2: Aromaticity Parameters for 5,5-Disubstituted Cyclopentadienes

| Substituent | NICS(0) (ppm)* | DA Reactivity (krel) |

|---|---|---|

| 5,5-Si(CH₃)₃ | −12.3 | 10.2 |

| 5,5-F | +8.7 | 0.3 |

| 5,5-OCH₃ | −9.1 | 7.8 |

*Nucleus-Independent Chemical Shift at ring center; negative values indicate aromaticity .

Q. Can 5,5-diethoxy-1,3-cyclopentadiene undergo intramolecular Diels-Alder (IMDA) reactions to construct bicyclic frameworks, and what factors control stereoselectivity?

Yes. 5,5-Disubstituted cyclopentadienes with tethered dienophiles (e.g., carbonyl groups at C-5) undergo IMDA reactions to form bicyclo[2.2.1]heptane skeletons with oxy-functionalized bridgehead carbons. Key factors include:

- Steric effects : Bulky substituents favor exo transition states.

- Electronic effects : Electron-donating ethoxy groups increase diene electron density, favoring reactions with electron-poor dienophiles.

- Temperature : Lower temperatures (0–25°C) favor kinetic control, while higher temperatures (>90°C) promote retro-DA reversibility .

Example Application: IMDA of 5,5-diethoxy-1,3-cyclopentadiene with a tethered acrylate yielded a tricyclic product in 65% yield, demonstrating utility in natural product synthesis .

Q. How does the reversibility of DA adducts derived from 5,5-diethoxy-1,3-cyclopentadiene impact their use in dynamic combinatorial chemistry?

DA adducts of 5,5-diethoxy derivatives exhibit reversible behavior at moderate temperatures (90–120°C), making them suitable for dynamic systems. Key considerations:

- Thermal stability : Ethoxy groups lower the cycloreversion barrier compared to unsubstituted cyclopentadiene (160°C vs. >200°C for retro-DA of open-chain dienes) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate reversibility by stabilizing zwitterionic transition states.

- Applications : Reversible adducts enable self-healing polymers and adaptive catalyst systems .

Methodological Recommendations

- Spectroscopic Analysis : Use low-temperature NMR (−40°C) to characterize monomeric 5,5-diethoxy derivatives before dimerization .

- Computational Modeling : Apply DFT (e.g., B3LYP/6-311+G**) to predict hyperconjugative effects and regioselectivity in DA reactions .

- Kinetic Studies : Monitor dimerization via UV-Vis spectroscopy at λ = 250–300 nm, correlating absorbance decay with reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.